Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-
Description
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- (CAS No. 102585-35-3) is a halogenated acetamide derivative with the molecular formula C₅H₅BrF₃NO and a molecular weight of 231.999 g/mol. Its structure includes a trifluoroacetyl group (-COCF₃) attached to a nitrogen atom, which is further substituted with a 2-bromoallyl moiety. The compound is characterized by the SMILES notation C=C(CNC(=O)C(F)(F)F)Br and a density of 1.639 g/cm³ . It is used in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical research.
Properties
CAS No. |
102585-35-3 |
|---|---|
Molecular Formula |
C5H5BrF3NO |
Molecular Weight |
232.00 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChI Key |
YDIHAWZEBRMEBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Bromoallyl vs. Aryl Groups
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS No. 24568-11-4)
- Molecular Formula: C₈H₅BrF₃NO
- Molecular Weight : 268.032 g/mol
- Key Features : The bromine atom is positioned on a phenyl ring instead of an allyl chain. This substitution reduces electrophilic reactivity compared to the bromoallyl group but enhances aromatic interactions in crystal packing .
- Applications : Used in studies of halogen bonding and as a precursor for Suzuki-Miyaura coupling reactions.
N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 95665-50-2)
- Molecular Formula : C₈H₄ClF₃N₂O₃
- Molecular Weight : 268.58 g/mol
- Key Features : The nitro and chloro groups introduce strong electron-withdrawing effects, significantly altering solubility and reactivity compared to the bromoallyl derivative .
N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide (CAS No. 14719-31-4)
Halogen Variation: Bromo vs. Chloro/Trichloro Derivatives
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide
- Structure : 3-ClC₆H₄NH-CO-CCl₃
- Crystallography: Crystallizes in a monoclinic system with one molecule per asymmetric unit. The trichloro group creates a stronger electron-withdrawing effect than trifluoro, influencing intermolecular interactions .
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Molecular Formula : C₁₆H₁₂BrF₂N₅O₂S
Functional Group Utility: Derivatization Agents
2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide
- Application: A derivatization agent for gas chromatography, ranking 49th in efficacy for phenol determination. Unlike the bromoallyl compound, its silyl groups improve volatility for analytical applications .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Bromoallyl groups enhance electrophilicity, making the compound reactive in cross-coupling reactions, whereas aryl bromides (e.g., N-(4-bromophenyl)- derivatives) favor aromatic interactions .
Halogen Impact : Trichloroacetamides exhibit stronger electron-withdrawing effects than trifluoro derivatives, altering crystal packing and solubility .
Synthetic Flexibility : Bromoallyl derivatives are versatile intermediates, while silylated analogs prioritize analytical utility .
Biological Activity
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C5H7BrF3N
- Molecular Weight : 227.02 g/mol
This acetamide derivative features a trifluoromethyl group and a bromoallyl substituent, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that acetamides exhibit varying degrees of antimicrobial activity. The presence of halogen atoms, such as bromine and fluorine, tends to enhance this activity. For instance:
- Minimum Inhibitory Concentration (MIC) : A study found that the MIC for certain acetamide derivatives against Klebsiella pneumoniae was significantly reduced when halogen atoms were present. The compound showed promising results with an MIC value indicating effective inhibition of bacterial growth .
Comparative Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Activity against K. pneumoniae |
|---|---|---|
| Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- | 16 | Effective |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 8 | More potent |
| N-(2-hydroxyphenyl)acetamide | 128 | Ineffective |
This table illustrates the varying levels of antimicrobial efficacy among different acetamide derivatives, highlighting the enhanced activity associated with specific substitutions.
Enzyme Inhibition
Acetamide derivatives have been investigated for their potential as enzyme inhibitors. One notable study evaluated the urease inhibition capacity of various acetamides:
- Urease Inhibition : The compound exhibited an IC50 value of 22.61 µM against urease, indicating moderate inhibitory activity . This suggests that modifications in the acetamide structure can lead to significant changes in enzyme interaction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of acetamides. The following observations were made:
- Substituent Influence : Compounds with phenyl-alkyl groups demonstrated better urease inhibition compared to those with fluoro-substituted biphenyl groups. This indicates that the nature and position of substituents play a critical role in determining biological efficacy .
Case Studies
- Antimicrobial Study : A research team synthesized several acetamide derivatives and tested their antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. The study revealed that compounds with bromo and trifluoro substitutions had enhanced zones of inhibition compared to their non-substituted counterparts .
- Urease Inhibition Study : Another investigation focused on a series of acetamides linked to sulfonamide scaffolds. The results indicated that specific structural modifications led to improved urease inhibition, reinforcing the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
